molecular formula C13H25ClN2O4 B8189526 cis-3-tert-Butoxycarbonylamino-piperidine-4-carboxylic acid ethyl ester hydrochloride

cis-3-tert-Butoxycarbonylamino-piperidine-4-carboxylic acid ethyl ester hydrochloride

Cat. No.: B8189526
M. Wt: 308.80 g/mol
InChI Key: CKXALDGQGBWXPW-BAUSSPIASA-N
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Description

cis-3-tert-Butoxycarbonylamino-piperidine-4-carboxylic acid ethyl ester hydrochloride: is a chemical compound with the molecular formula C13H24N2O4Cl and a molecular weight of 308.81 g/mol . It is a white solid with applications in various fields of chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with piperidine-4-carboxylic acid ethyl ester as the starting material.

  • Protection: The amino group is protected using tert-butoxycarbonyl (Boc) group to form Boc-piperidine-4-carboxylic acid ethyl ester .

  • Cis-Configuration: The cis-configuration is achieved through specific reaction conditions, often involving chiral catalysts or reagents.

  • Hydrochloride Formation: The final step involves converting the protected compound into its hydrochloride salt form using hydrochloric acid.

Industrial Production Methods:

  • Batch Production: The compound is synthesized in batches using reactors designed for chemical synthesis.

  • Purification: Purification steps include crystallization and chromatography to achieve the desired purity.

  • Quality Control: Rigorous quality control measures ensure the compound meets industry standards.

Types of Reactions:

  • Oxidation: Oxidation reactions can be performed on the piperidine ring to introduce functional groups.

  • Reduction: Reduction reactions can be used to modify the ester group.

  • Substitution: Substitution reactions can introduce various substituents on the piperidine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide and peroxides .

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various alkyl halides and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Alcohols, ketones, or carboxylic acids.

  • Reduction Products: Alcohols or amines.

  • Substitution Products: Alkylated or amino-substituted piperidines.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and other bioactive molecules. Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition or activation. Medicine: The compound is explored for its potential therapeutic effects, including its role in drug discovery and development. Industry: It is used in the production of various chemical products, including polymers and agrochemicals.

Mechanism of Action

The compound exerts its effects through interactions with biological targets , such as enzymes or receptors. The molecular pathways involved depend on the specific application, but often include modulation of enzyme activity or inhibition of receptor binding.

Comparison with Similar Compounds

  • 3-tert-Butoxycarbonylamino-piperidine-4-carboxylic acid ethyl ester

  • cis-3-tert-Butoxycarbonylamino-piperidine-4-carboxylic acid methyl ester

  • trans-3-tert-Butoxycarbonylamino-piperidine-4-carboxylic acid ethyl ester

Uniqueness: The cis-configuration of the compound provides unique stereochemical properties that can influence its biological activity and chemical reactivity compared to its trans-counterpart and other similar compounds.

Properties

IUPAC Name

ethyl (3S,4S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-4-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O4.ClH/c1-5-18-11(16)9-6-7-14-8-10(9)15-12(17)19-13(2,3)4;/h9-10,14H,5-8H2,1-4H3,(H,15,17);1H/t9-,10+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKXALDGQGBWXPW-BAUSSPIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCNCC1NC(=O)OC(C)(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1CCNC[C@H]1NC(=O)OC(C)(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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